tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core. The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the isoquinoline ring to form tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a fully saturated isoquinoline derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and ester groups could play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-hydroxy-1-methylisoquinoline-2(1H)-carboxylate: Lacks the dihydroisoquinoline structure.
Tert-butyl 7-hydroxyisoquinoline-2(1H)-carboxylate: Lacks the methyl group.
Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-acetate: Different ester group.
Uniqueness
Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups and the dihydroisoquinoline core. This structure provides specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 188576-49-0) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- IUPAC Name : tert-butyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various isoquinoline derivatives, including this compound.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, a study on related compounds revealed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against bacteria such as Bacillus cereus and Escherichia coli . While specific data for this compound is limited, its structural similarities suggest potential efficacy.
Antifungal Activity
The antifungal activity of isoquinoline derivatives has also been documented. Compounds in this class have shown effectiveness against fungi like Trichophyton viride and Aspergillus niger, with MIC values reported as low as 0.11 mg/mL . The potential for this compound to exhibit similar antifungal properties warrants further investigation.
The biological activity of isoquinoline derivatives often involves interactions at the molecular level with bacterial and fungal targets. For example, docking studies have demonstrated that certain compounds can form hydrogen bonds with critical residues in bacterial enzymes, enhancing their inhibitory action . Although specific data for this compound is not yet available, it is reasonable to hypothesize that it may share similar mechanisms due to its structural characteristics.
Case Studies and Research Findings
A variety of studies have explored the biological implications of isoquinoline derivatives:
These findings collectively suggest that compounds within this chemical class may hold therapeutic potential across multiple domains.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-10-13-9-12(17)6-5-11(13)7-8-16(10)14(18)19-15(2,3)4/h5-6,9-10,17H,7-8H2,1-4H3 |
InChI Key |
OHQHEBURNPVIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC(=C2)O |
Origin of Product |
United States |
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